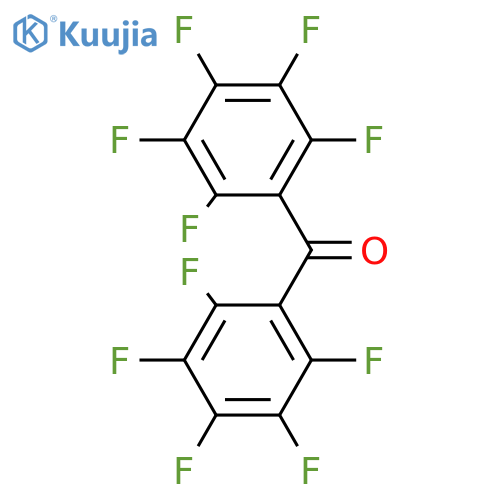

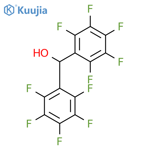

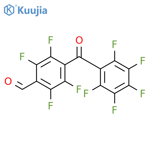

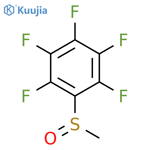

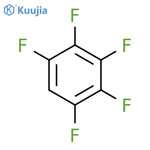

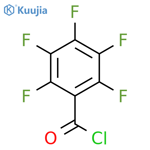

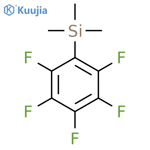

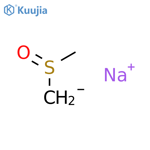

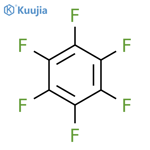

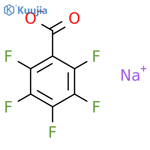

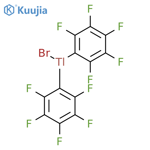

The synthesis and rearrangement reactions of 2,3,4,5,6-pentafluorobenzyl methyl sulfoxide and 1,1-bis(pentafluorophenyl)methyl methyl sulfoxide

,

Journal of Fluorine Chemistry,

1988,

41(2),

263-75